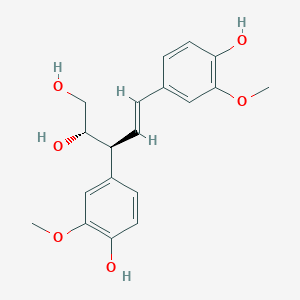

Metasequirin D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Metasequirin D is a synthetic drug that is used in laboratory experiments and research. It is an analog of Metasequirin A, which is a naturally occurring compound found in the leaves of the yerba mate plant. Metasequirin D is a potent inhibitor of protein kinases and has been used in various research applications. It has been used to study the effects of protein kinase inhibition on various biological processes.

Aplicaciones Científicas De Investigación

Natural Product in Metasequoia glyptostroboides

Metasequirin D is a natural product found in Metasequoia glyptostroboides . It’s found in the stem and leaf of the plant, and is extracted using a 95% ethanolic extract of air-dried, powdered stems and leaves .

Role as a Metabolite

Metasequirin D plays a role as a metabolite . A metabolite is any intermediate or product resulting from metabolism. The term ‘metabolite’ subsumes the classes commonly known as primary and secondary metabolites .

Phenylpropanoid Classification

Metasequirin D is classified as a phenylpropanoid . Phenylpropanoids are a class of plant secondary metabolites derived from phenylalanine and tyrosine. They play key roles in plant resistance to herbivores and pathogens, in addition to contributing to the color, flavor, and aroma of fruits and flowers .

Propiedades

IUPAC Name |

(E,2S,3S)-3,5-bis(4-hydroxy-3-methoxyphenyl)pent-4-ene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-24-18-9-12(4-7-15(18)21)3-6-14(17(23)11-20)13-5-8-16(22)19(10-13)25-2/h3-10,14,17,20-23H,11H2,1-2H3/b6-3+/t14-,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEHETRPHUXAHR-ORCRKBFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(C2=CC(=C(C=C2)O)OC)C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/[C@@H](C2=CC(=C(C=C2)O)OC)[C@@H](CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metasequirin D | |

Q & A

Q1: What can you tell us about the structure of Metasequirin D, and was its absolute configuration determined?

A1: Unfortunately, the provided research abstract [] only states that Metasequirin D (along with Metasequirins E and F) is a novel norlignan isolated from Metasequoia glyptostroboides. While the study mentions that structures of new compounds were determined by spectroscopic data analysis, it specifically states that the absolute configuration was only established for Metasequirin F using the modified Mosher method. Therefore, details regarding the molecular formula, weight, spectroscopic data, and absolute configuration of Metasequirin D are not available in this abstract.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.